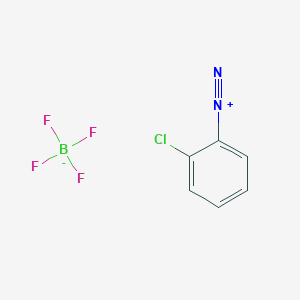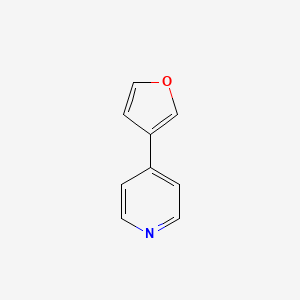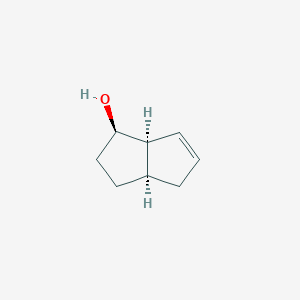
2-Chlorobenzene-1-diazonium,tetrafluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4BClF4N2. It is commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield 2-chlorobenzene-1-diazonium, tetrafluoroboranuide.
Industrial Production Methods
In industrial settings, the synthesis of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
化学反応の分析
Types of Reactions
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2-chlorobenzene derivatives such as 2-chloroiodobenzene, 2-chlorophenol, and 2-chlorobenzonitrile.
Coupling Reactions: Azo compounds such as 2-chlorobenzene-azo-phenol and 2-chlorobenzene-azo-aniline are formed.
Reduction Reactions: The major product is 2-chloroaniline.
科学的研究の応用
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. It also serves as an intermediate in the preparation of various aromatic compounds.
Biology: The compound is used in the labeling of biomolecules for detection and analysis.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of pigments, coatings, and other materials.
作用機序
The mechanism of action of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be compared with other diazonium salts such as:
Benzene-1-diazonium, tetrafluoroboranuide: Similar in reactivity but lacks the chloro substituent, leading to different reactivity patterns.
4-Nitrobenzene-1-diazonium, tetrafluoroboranuide: Contains a nitro group, which affects its reactivity and applications.
2-Methylbenzene-1-diazonium, tetrafluoroboranuide: The presence of a methyl group influences its reactivity and the types of products formed.
The uniqueness of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide lies in its chloro substituent, which imparts specific reactivity and makes it suitable for particular applications in organic synthesis.
特性
IUPAC Name |
2-chlorobenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSAAZKPZGCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)




![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B6599417.png)
